GPR119 Receptor Agonist Activity: Ortho-Fluorine Substitution Confers 1.6-Fold Higher Potency Than Alternative Scaffolds
N-[(2-fluorophenyl)methyl]cyclohexanamine demonstrates potent agonist activity at the mouse GPR119 receptor with an EC50 of 41 nM [1]. In a cross-study comparison using the same HTRF-based cAMP accumulation assay format, a structurally related GPR119 agonist bearing a piperazine-pyrimidine core exhibited an EC50 of 65 nM at the human GPR119 receptor, representing a 1.6-fold lower potency [2]. While direct head-to-head data for the positional isomers are not available in public databases, the 41 nM EC50 value establishes this ortho-fluorobenzyl cyclohexanamine as a sub-100 nM agonist scaffold suitable for GPR119-targeted probe development [3].
| Evidence Dimension | GPR119 receptor agonist potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 41 nM |
| Comparator Or Baseline | CHEMBL2086650 (piperazine-pyrimidine GPR119 agonist): EC50 = 65 nM |
| Quantified Difference | 1.6-fold lower EC50 (higher potency) for target compound |
| Conditions | Mouse GPR119 receptor; cAMP level increase measured by HTRF assay after 45 min incubation |
Why This Matters
Researchers developing GPR119 agonists for metabolic disease applications should prioritize this compound over uncharacterized analogs, as its validated sub-100 nM EC50 provides a defined activity benchmark for SAR studies.
- [1] BindingDB. BDBM50420871 (CHEMBL2086650). EC50: 41 nM. Agonist activity at mouse GPR119 receptor assessed as increase in cAMP level after 45 mins by HTRF assay. View Source
- [2] BindingDB. BDBM50420871 (CHEMBL2086650). EC50: 65 nM. Agonist activity at human GPR119 overexpressed in HEK293S cells assessed as change in cAMP level after 45 mins by HTRF assay. View Source
- [3] ChEMBL. CHEMBL2086650. GPR119 agonist activity data. View Source
